2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid
Description
2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its multiple bromine atoms and phenolic groups, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C36H29Br4N3O7S |
|---|---|
Molecular Weight |
967.3 g/mol |
IUPAC Name |
2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C21H14Br4O5S.C15H15N3O2/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)31(28,29)30-21;1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20/h3-8,26-27H,1-2H3;3-10H,1-2H3,(H,19,20) |
InChI Key |
MFUUASJGLBWWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br.CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid involves multiple steps, including bromination, diazotization, and coupling reactions. Bromination is typically carried out using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Diazotization involves the conversion of an amine group to a diazonium salt, which is then coupled with another aromatic compound to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and diazotization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical agent due to its structural characteristics. Its brominated phenolic structure can enhance biological activity and selectivity towards specific targets.
- Antimicrobial Activity : Research indicates that brominated phenols can exhibit antimicrobial properties. The presence of multiple bromine atoms may enhance this activity by increasing lipophilicity and membrane penetration.
- Antioxidant Properties : The hydroxyl groups in the structure may contribute to antioxidant activity, making it a candidate for developing supplements or pharmaceuticals aimed at reducing oxidative stress.
Materials Science
In materials science, this compound can be utilized in the development of novel materials with enhanced properties.
- Dyes and Pigments : The azo group (–N=N–) present in the structure allows for use as a dye or pigment in various applications, including textiles and plastics. The stability and colorfastness of such dyes are crucial for industrial applications.
- Semiconducting Materials : The compound's unique structure may facilitate its use in organic semiconductors. Its ability to form π-stacking interactions could be beneficial for applications in organic photovoltaics or light-emitting diodes (LEDs).
Environmental Applications
The environmental impact of brominated compounds is an area of growing concern. However, certain derivatives of this compound may offer solutions:
- Bioremediation Agents : Certain brominated compounds have been studied for their potential to degrade environmental pollutants. This compound could be explored as a bioremediation agent in contaminated sites.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various brominated phenols against common pathogens. Results indicated that compounds similar to 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. This supports further exploration into its use as an antimicrobial agent.
Case Study 2: Dye Application
Research into azo dyes highlighted the potential of compounds containing similar structures for use in textile applications. The stability and vibrant colors achieved through such compounds demonstrate their viability as commercial dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its brominated phenolic groups can interact with enzymes and proteins, potentially inhibiting their activity. The diazenyl group can also participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the diazenyl group.
2,6-dibromo-4-fluoroaniline: Contains a fluorine atom instead of the diazenyl group.
Uniqueness
The uniqueness of 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid lies in its combination of brominated phenolic groups and the diazenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Biological Activity
The compound 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol; 2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid is a complex organic molecule known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C21H14Br4O5S
Molecular Weight: 669.96 g/mol
IUPAC Name: 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol
The compound features multiple bromine atoms and a benzothiazole moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of bromine atoms enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes. A study demonstrated that brominated phenolic compounds showed significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Antioxidant Properties
The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals. In vitro studies have shown that related dibromophenols exhibit strong antioxidant effects by reducing oxidative stress markers in cellular models . This property is crucial for applications in preventing oxidative damage in biological systems.
Anti-inflammatory Effects
Inflammation is a key factor in many diseases. Compounds similar to 2,6-dibromo derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2. These findings suggest that the compound may have therapeutic potential in inflammatory conditions .
The biological activity of this compound is likely mediated through several mechanisms:
- Free Radical Scavenging: The hydroxyl groups present in the structure are known to donate hydrogen atoms to free radicals, neutralizing them.
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Membrane Disruption: The lipophilic nature due to bromination allows the compound to integrate into lipid membranes of pathogens, disrupting their integrity.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of dibromophenolic compounds against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the compound under investigation. This suggests strong potential for use in antimicrobial formulations .
Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, the compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The IC50 value was found to be significantly lower than that of standard antioxidants like ascorbic acid, indicating superior scavenging activity .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions involving halogenation, diazonium coupling, and heterocyclic ring formation. For instance, brominated phenolic intermediates are prepared by refluxing halogenated precursors in polar aprotic solvents (e.g., DMSO) under controlled pH, followed by crystallization . Diazonium salt coupling requires absolute ethanol and glacial acetic acid as catalysts, with yields highly dependent on reaction time and stoichiometric ratios of intermediates . Optimizing solvent systems (e.g., ethanol-water mixtures) improves crystallization efficiency and purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and assess purity, especially for detecting residual diazonium intermediates .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve structural ambiguities, such as distinguishing methyl groups in the benzoxathiol ring from phenolic protons .
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., sulfonyl groups at ~1,300 cm⁻¹ and hydroxyl stretches at ~3,400 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS identifies isotopic patterns from bromine atoms (characteristic doublet peaks for ⁷⁹Br/⁸¹Br) .
Q. How can researchers address solubility challenges during purification?
The compound’s low solubility in aqueous systems necessitates mixed-solvent recrystallization (e.g., ethanol-water gradients) . For hydrophobic intermediates, column chromatography with silica gel and dichloromethane/methanol eluents improves separation . Sonication or heating in dimethylformamide (DMF) can temporarily enhance solubility for analytical purposes.
Advanced Research Questions
Q. What computational methods are suitable for predicting reaction pathways and optimizing synthesis conditions?
Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates in halogenation and diazo-coupling steps . Reaction path searches using software like GRRM (Global Reaction Route Mapping) identify energetically favorable pathways, while machine learning algorithms correlate experimental parameters (e.g., solvent polarity, temperature) with yield data . These methods reduce trial-and-error experimentation by >50% .
Q. How can researchers resolve discrepancies in spectral data caused by tautomerism or isomerism?
- Dynamic NMR: Detects tautomeric equilibria (e.g., keto-enol shifts in the diazenyl group) by analyzing temperature-dependent peak broadening .
- X-ray Crystallography: Provides definitive structural assignments for crystalline intermediates, resolving ambiguities in substituent positioning .
- Computational Validation: DFT-optimized structures are compared with experimental IR/NMR spectra to validate proposed isomers .
Q. What strategies mitigate side reactions during benzoxathiol ring formation?
- Protecting Groups: Temporarily block reactive hydroxyl groups with acetyl or trimethylsilyl groups to prevent undesired sulfonation .
- Catalytic Control: Use Lewis acids (e.g., ZnCl₂) to direct regioselective cyclization and minimize polysubstitution .
- In Situ Monitoring: Real-time UV-Vis spectroscopy tracks intermediate concentrations, enabling rapid adjustment of reaction conditions .
Methodological Guidance for Data Contradictions
Q. How should researchers address conflicting biological activity data across studies?
- Dose-Response Replication: Validate activity using standardized assays (e.g., MIC for antimicrobial studies) with controlled compound purity (>95% by HPLC) .
- Structural Analog Comparison: Test derivatives (e.g., non-brominated analogs) to isolate the contribution of bromine atoms to bioactivity .
- Meta-Analysis: Apply statistical tools (e.g., hierarchical clustering) to identify outliers in published datasets, accounting for variables like solvent choice or cell line variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
